molecular formula C14H11BrO2 B1273611 (3-Bromophenyl)(4-methoxyphenyl)methanone CAS No. 54118-76-2

(3-Bromophenyl)(4-methoxyphenyl)methanone

Cat. No. B1273611
CAS RN: 54118-76-2
M. Wt: 291.14 g/mol
InChI Key: VIRBFLHMELPKFP-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-methoxyphenyl)methanone, also known as 3-Bromo-4-methoxybenzaldehyde, is an important aromatic aldehyde with a wide range of applications in synthetic organic chemistry. It is used in the preparation of several compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material in the synthesis of a variety of compounds, such as heterocyclic compounds, drugs, and natural products.

Scientific Research Applications

Antiestrogenic Activity

  • Synthesis and Antiestrogenic Activity : A study conducted by Jones et al. (1979) discusses the synthesis of compounds related to (3-Bromophenyl)(4-methoxyphenyl)methanone. They found that their synthesized compound, through a series of reactions including acylation and Grignard reaction, demonstrated potent antiestrogenic activity both orally and subcutaneously in rats and mice. This highlights its potential applications in estrogen-related research and therapies (Jones et al., 1979).

Antioxidant Properties

  • Synthesis and Antioxidant Properties : Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, including brominated versions, and assessed their antioxidant activities. They discovered that these compounds exhibited significant antioxidant power, suggesting their potential as effective antioxidants in various applications (Çetinkaya et al., 2012).

Crystal Structure Analysis

  • Crystal Structure of Bromophenyl Derivatives : Kuang Xin-mou (2009) synthesized and analyzed the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone. Understanding the crystal structure of such compounds is crucial for their application in material science and pharmaceutical research (Kuang Xin-mou, 2009).

Inhibitory Activity in Cancer Research

  • Carbonic Anhydrase Inhibitors : Akbaba et al. (2013) synthesized novel bromophenol derivatives, including those related to this compound, and tested them as carbonic anhydrase inhibitors. These compounds showed strong inhibitory activity, suggesting their potential in cancer treatment and research (Akbaba et al., 2013).

Anticancer Potential

  • Tubulin Polymerization and Apoptosis : Magalhães et al. (2013) found that (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound related to this compound, inhibits tubulin polymerization and induces apoptosis in leukemia cells. This discovery is significant for its potential application in anticancer therapies (Magalhães et al., 2013).

Antimicrobial Properties

  • Antimicrobial Evaluation : Reddy and Reddy (2016) synthesized a series of (1,1'-biphenyl)-4-yl(3-methylbenzofuran-2-yl)methanone derivatives by Suzuki cross-coupling from (4-bromophenyl)(3-methylbenzofuran-2-yl)methanone and evaluated their antibacterial and antifungal activities. Their research provides insights into the antimicrobial potential of these compounds (Reddy & Reddy, 2016).

Biochemical Analysis

Biochemical Properties

(3-Bromophenyl)(4-methoxyphenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain enzymes involved in cellular metabolism. The compound’s bromine atom and methoxy group contribute to its binding affinity with these biomolecules, leading to alterations in their activity and function .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis. Additionally, the compound can alter metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At high doses, it can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates. These effects on metabolic pathways can have significant implications for cellular energy balance and overall metabolic health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can affect its activity and function. For example, its distribution to specific cellular compartments can enhance or inhibit its interactions with target biomolecules .

properties

IUPAC Name

(3-bromophenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRBFLHMELPKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373707
Record name (3-bromophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54118-76-2
Record name (3-Bromophenyl)(4-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54118-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-bromophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54118-76-2
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Synthesis routes and methods

Procedure details

To a cooled (0° C.) mixture of 3-bromobenzoyl chloride (5-a, 178 g, 0.82 mol) and anisole (110 g, 1.03 mol) in DCM (2.0 L) was added AlCl3 (138 g, 1.03 mol) portion wise with stirring under N2. The resulting reaction mixture was allowed to stir at r.t overnight. The reaction mixture was poured into 20% HCl (1500 ml), stirred for 1 h, and layers were separated. The aqueous layer was further extracted with DCM (2×750 ml). The combined organic layer was washed with water, brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The residue was washed with hexane to afford the product, 5-b, (190 g, 84%).
Quantity
178 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
138 g
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
reactant
Reaction Step Three
Name
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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